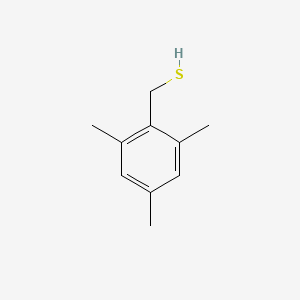

2,4,6-Trimethylbenzyl mercaptan

Beschreibung

Eigenschaften

IUPAC Name |

(2,4,6-trimethylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZYEPXPMRRXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306896 | |

| Record name | 2,4,6-Trimethylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-42-7 | |

| Record name | 2,4,6-Trimethylbenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21411-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 181935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21411-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanethiol, 2,4,6-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Reduction of Benzaldehyde Derivatives

One common method involves the reduction of 2,4,6-trimethylbenzaldehyde to the corresponding benzyl alcohol, followed by thiolation under acidic conditions.

- Reduction of 2,4,6-trimethylbenzaldehyde using sodium borohydride to yield 2,4,6-trimethylbenzyl alcohol .

- Reaction of the benzyl alcohol with thiourea in an acidic medium (e.g., HCl in aqueous acetone or p-toluenesulfonic acid in acetonitrile) to form isothiouronium salts.

- Hydrolysis of the isothiouronium salts using aqueous NaOH to produce 2,4,6-trimethylbenzyl mercaptan .

Reaction Scheme:

$$

\text{C}9\text{H}{12}\text{CHO} \xrightarrow{\text{NaBH}4} \text{C}9\text{H}{12}\text{CH}2\text{OH} \xrightarrow{\text{Thiourea, Acid}} \text{C}9\text{H}{12}\text{CH}_2\text{SH}

$$

Yield: Reported yields range between 51–76% , depending on reaction conditions.

SN2 Reaction Using Alkyl Bromides

Another method utilizes alkyl bromides as precursors for thiolation via nucleophilic substitution.

- Preparation of 2,4,6-trimethylbenzyl bromide by bromination of 2,4,6-trimethylbenzyl alcohol .

- Substitution reaction with hydrogen sulfide or thiolates (e.g., sodium hydrosulfide) to yield This compound .

Reaction Scheme:

$$

\text{C}9\text{H}{12}\text{CH}2\text{Br} + \text{NaSH} \rightarrow \text{C}9\text{H}{12}\text{CH}2\text{SH}

$$

Debenzylation of Disulfides

A less conventional approach involves the reduction of disulfides derived from benzyl mercaptans.

- Formation of disulfides through oxidation reactions.

- Reduction using lithium aluminum hydride (LiAlH₄) to regenerate This compound .

Data Table: Summary of Key Parameters for Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of Benzaldehyde | 2,4,6-Trimethylbenzaldehyde | NaBH₄; Thiourea; Acidic Medium | 51–76 | Commonly used; moderate yields |

| SN2 Reaction | 2,4,6-Trimethylbenzyl Bromide | NaSH or H₂S | Variable | Effective for direct thiolation |

| Disulfide Reduction | Disulfide | LiAlH₄ | Variable | Regenerates mercaptan; less utilized |

Notes on Optimization

- Solvent Selection: Solvents such as acetone and acetonitrile improve reaction efficiency during thiourea-based synthesis.

- Reaction Temperature: Maintaining room temperature during hydrolysis ensures higher yields and prevents side reactions.

- Purification: Products are typically purified using silica gel column chromatography (e.g., hexane-EtOAc mixtures).

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trimethylbenzyl mercaptan undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The mercaptan group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Disulfides: from oxidation.

Hydrocarbons: from reduction.

Thioethers: from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4,6-Trimethylbenzyl mercaptan is primarily utilized in organic synthesis as a versatile thiol compound. It serves as a precursor for the formation of thioethers and can participate in various chemical reactions such as:

- S-Alkylation : It acts as a nucleophile in S-alkylation reactions to form benzylthioethers, which are useful intermediates in organic synthesis.

- Debenzylation Reactions : This compound can be reduced to yield corresponding thiols through metal reduction processes.

Case Study: S-Alkylation Reactions

A study demonstrated the use of this compound in the synthesis of specific thioethers that exhibited enhanced reactivity due to the steric hindrance provided by the trimethyl groups. This property makes it an attractive candidate for developing new synthetic pathways in organic chemistry.

Flavoring and Fragrance Industry

The compound is also employed as a flavoring agent and fragrance ingredient. Its characteristic odor profile contributes to the formulation of various scented products.

Applications in Fragrance Development

- Perfumes and Colognes : this compound is used in the development of perfumes to provide depth and complexity to fragrance compositions.

- Food Flavoring : Its application extends to the food industry where it is used to enhance flavors in certain products.

Environmental Considerations

The environmental impact of this compound has been assessed with respect to its biodegradability and potential for bioaccumulation. It is noted that:

- The compound is insoluble in water and has low persistence in the environment .

- Its volatility suggests that it may evaporate easily from surfaces, reducing its environmental footprint compared to more persistent compounds.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | S-Alkylation, Debenzylation | Useful for synthesizing thioethers |

| Flavoring | Food flavoring | Enhances taste profiles |

| Fragrance | Perfumes and colognes | Adds complexity to fragrance formulations |

| Safety | Toxicity and irritation potential | Requires safety precautions during use |

| Environmental Impact | Low persistence; volatile | Less likely to accumulate in ecosystems |

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethylbenzyl mercaptan involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect enzyme activity, signal transduction pathways, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Physical Properties

- Melting Point : 46–48°C

- Boiling Point : 120°C at 5 mmHg

- Solubility : Soluble in organic solvents (e.g., DMSO) but poorly soluble in water. Storage recommendations include refrigeration (RT) to avoid degradation .

Applications :

Primarily used as a flavor and fragrance ingredient in perfumes, cosmetics, and personal care products due to its sulfurous, musky odor profile. It also serves as a stabilizer and intermediate in chemical synthesis . The global market for this compound is projected to grow at a 6.6% CAGR from 2024 to 2032, driven by demand in the fragrance industry .

Comparison with Similar Compounds

The structural and functional attributes of 2,4,6-trimethylbenzyl mercaptan can be contrasted with other benzyl mercaptans and organosulfur compounds. Below is a detailed analysis:

Structural and Functional Comparison

Table 1: Comparative Analysis of Benzyl Mercaptans

Substituent Effects on Properties

Methyl Groups (this compound) :

Chlorine/Trifluoromethyl Groups :

Allyl Group (Allyl Mercaptan) :

Market and Industrial Relevance

- This compound : Dominates the fragrance sector, with key players like Symrise AG , Givaudan , and Firmenich leading production .

- Chlorinated Derivatives : Primarily used in agrochemicals but face regulatory constraints due to environmental concerns .

Research Findings and Trends

Biologische Aktivität

2,4,6-Trimethylbenzyl mercaptan (TMBM), with the molecular formula and CAS number 21411-42-7, is a sulfur-containing organic compound. It is structurally characterized by a mercapto group (-SH) attached to a trimethyl-substituted benzyl group. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

- Molecular Weight : 166.282 g/mol

- InChI Key : LJZYEPXPMRRXTA-UHFFFAOYSA-N

- Synonyms : Mesitylmethanethiol, 2,4,6-trimethylphenyl methanethiol

Biological Activity Overview

Research on TMBM's biological activity is limited but indicates several potential effects:

- Antioxidant Activity : TMBM has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that mercaptans can exhibit neuroprotective properties, potentially mitigating damage in neurodegenerative conditions.

- Cytotoxicity : Research indicates that TMBM may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The biological activity of TMBM can be attributed to the following mechanisms:

- Free Radical Scavenging : The thiol group (-SH) is known for its ability to donate electrons and neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Modulation of Enzymatic Activity : Thiols can influence various enzymatic pathways by acting as substrates or inhibitors, which may affect cellular metabolism and signaling pathways.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of TMBM using various in vitro assays. The results demonstrated that TMBM effectively reduced oxidative damage in cultured cells exposed to hydrogen peroxide, indicating its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the effects of TMBM on human cancer cell lines showed significant cytotoxicity at higher concentrations. The mechanism was hypothesized to involve apoptosis induction through ROS accumulation and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Effective free radical scavenger | |

| Neuroprotective | Potential protective effects against neurotoxicity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Toxicological Profile

While TMBM shows promise in various biological activities, its safety profile needs careful consideration. Similar compounds, such as methyl mercaptan, have shown significant toxicity at high exposure levels, leading to conditions like methemoglobinemia and hemolytic anemia . Therefore, understanding the toxicokinetics and safe dosage ranges for TMBM is critical for future applications.

Q & A

Q. How can researchers accurately determine the physicochemical properties (e.g., melting point, purity) of 2,4,6-Trimethylbenzyl mercaptan?

To determine properties like melting point (46–48°C) and purity, use differential scanning calorimetry (DSC) for thermal analysis and gas chromatography (GC) coupled with mass spectrometry (GC-MS) for purity assessment. Cross-reference these results with literature values from databases that explicitly state experimental origins, as unreliable data sources may omit critical methodological details . For solubility, employ gravimetric or spectrophotometric methods under controlled temperatures, ensuring solvent compatibility is documented.

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

Store the compound in a cool, dry environment (≤25°C) in airtight containers to prevent oxidation. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to its volatility and potential respiratory irritation (Risk Phrases: 20/21/22; Safety Phrases: 22-26-36/37). Waste disposal must follow hazardous chemical protocols, with neutralization using oxidizing agents (e.g., hydrogen peroxide) before professional disposal .

Q. What are the foundational steps for synthesizing this compound, and what precursors are typically involved?

A common synthesis route involves reacting 2,4,6-trimethylbenzyl chloride with thiourea or sodium hydrosulfide (NaSH) in ethanol under reflux. Monitor the reaction via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography. Key intermediates include 2,4,6-trimethylbenzyl alcohol and chloride, with catalyst selection (e.g., acid or base catalysts) influencing yield optimization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility or reactivity data for this compound?

Conduct systematic reproducibility studies under standardized conditions (e.g., solvent polarity, temperature). Compare results against literature sources that explicitly describe experimental methods (e.g., gravimetric vs. spectroscopic techniques). If contradictions persist, use computational tools like COSMO-RS to predict solubility and validate with empirical data. Document uncertainties in measurement protocols to guide future studies .

Q. What strategies optimize the synthetic yield of this compound, particularly in scaling reactions?

Optimize catalyst systems (e.g., phase-transfer catalysts for biphasic reactions) and reaction time/temperature profiles. For example, using NaSH in dimethylformamide (DMF) at 80°C may improve thiolation efficiency. Kinetic studies via in-situ FTIR or NMR can identify rate-limiting steps. Scale-up requires careful heat management and solvent recovery systems to maintain yield consistency .

Q. How can biological activity assays (e.g., neurobehavioral studies in C. elegans) be designed to evaluate this compound’s effects?

Use controlled exposure systems with defined concentrations (e.g., 0.1–10 mM) and exposure durations (20–140 minutes) to assess behavioral indices like attraction/avoidance. Monitor molecular targets (e.g., EGL-4 nuclear localization) via fluorescence microscopy. Include negative controls (solvent-only) and statistical validation (e.g., ANOVA with p < 0.001) to ensure reproducibility .

Q. What analytical techniques are most reliable for quantifying trace impurities or degradation products in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) provides sensitivity for impurity profiling. For structural confirmation of degradation products, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Validate methods per ICH guidelines, including linearity (R² > 0.995) and limit of detection (LOD < 0.1%) .

Q. How does this compound’s stability vary under different storage conditions, and what degradation mechanisms dominate?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can identify degradation pathways like oxidation to sulfonic acids or disulfide formation. Monitor via GC-MS and Fourier-transform infrared (FTIR) spectroscopy. Antioxidants (e.g., BHT) or inert gas (N₂) purging during storage may mitigate oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.